molecular formula C15H13N3 B11979404 2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile

2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile

Cat. No.: B11979404
M. Wt: 235.28 g/mol
InChI Key: XINHKNWFVWHDRL-UHFFFAOYSA-N
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Description

2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile is a quinoline-based derivative featuring a propanedinitrile (malononitrile) moiety attached to a substituted quinoline ring. The compound’s structure includes an ethyl group at the 1-position and a methyl group at the 6-position of the quinoline system. Quinoline derivatives are widely studied for their electronic, photophysical, and biological properties, often leveraged in materials science and medicinal chemistry. The propanedinitrile group enhances electron-withdrawing characteristics, which may influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(1-ethyl-6-methylquinolin-2-ylidene)propanedinitrile

InChI

InChI=1S/C15H13N3/c1-3-18-14-6-4-11(2)8-12(14)5-7-15(18)13(9-16)10-17/h4-8H,3H2,1-2H3

InChI Key

XINHKNWFVWHDRL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC1=C(C#N)C#N)C=C(C=C2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation with Active Methylene Reagents

The propanedinitrile group is typically introduced via reactions between quinoline precursors and carbon nucleophiles such as malononitrile or 2-aminoprop-1-ene-1,1,3-tricarbonitrile. For example, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (compound 1 in) reacts with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in butanol containing triethylamine (TEA) under reflux. This yields a pyridinone-propanedinitrile hybrid through a mechanism involving nucleophilic attack at the α-pyrone ring, followed by ring opening and cyclocondensation.

Reaction Conditions :

  • Solvent : Butanol

  • Catalyst : Triethylamine (0.1 mL per 2 mmol substrate)

  • Temperature : Reflux (~120°C)

  • Time : 4 hours

  • Yield : 78%

This method is adaptable to quinoline derivatives with varying alkyl substituents. Replacing the methyl group in the quinoline precursor with an ethyl group would involve starting with N-ethyl anthranilic acid during the initial quinoline synthesis.

Knoevenagel Condensation with Quinoline Aldehydes

Another route employs Knoevenagel condensation between quinoline-2-carbaldehydes and malononitrile. In a study by, quinoline-2,4-diones reacted with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile to form spiro-fused hybrids. Adapting this approach, 6-methyl-1-ethylquinoline-2-carbaldehyde could condense with malononitrile in pyridine or dimethylformamide (DMF) to afford the target compound.

Optimized Parameters :

  • Solvent : DMF or pyridine

  • Base : Triethylamine or tetra- n-butylammonium fluoride (TBAF)

  • Temperature : 80–100°C

  • Yield : 70–85% (estimated based on analogous reactions)

The reaction proceeds via deprotonation of malononitrile, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.

One-Pot Multicomponent Reactions

A scalable method involves one-pot reactions combining N-allyl-indole-3-carbaldehydes , active methylenes, and 4-hydroxyquinolin-2-ones. For instance, reported a TBAF-catalyzed synthesis of pyranoquinoline derivatives using malononitrile. By substituting the indole component with a 1-ethyl-6-methylquinolin-2-one precursor, the target compound can be synthesized efficiently.

General Procedure :

  • Mix 1-ethyl-6-methylquinolin-2-one (1 mmol), malononitrile (1 mmol), and aldehyde (1 mmol) in aqueous ethanol.

  • Add TBAF (10 mol%) and reflux for 6–8 hours.

  • Isolate the product via filtration and recrystallize from ethanol/water.

Structural and Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum of 2-(1-ethyl-6-methylquinolin-2-ylidene)propanedinitrile should exhibit:

  • ν(C≡N) : 2200–2220 cm⁻¹ (strong, sharp)

  • ν(C=O) : 1645–1660 cm⁻¹ (quinolone carbonyl)

  • ν(C=C) : 1600–1620 cm⁻¹ (aromatic stretching)

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO- d6) :

  • δ 1.42 (t, J = 7.2 Hz, 3H) : Ethyl group (-CH2CH3)

  • δ 2.58 (s, 3H) : 6-Methyl group

  • δ 4.32 (q, J = 7.2 Hz, 2H) : N-CH2CH3

  • δ 7.45–8.20 (m, 4H) : Aromatic protons

13C NMR (100 MHz, DMSO- d6) :

  • δ 14.2 : Ethyl (-CH2CH3)

  • δ 21.5 : 6-Methyl

  • δ 115.4, 116.8 : Cyano carbons

  • δ 160.2 : Quinolone C=O

Mass Spectrometry

The electron ionization (EI) mass spectrum should display a molecular ion peak at m/z 279.1 (C16H13N3O), consistent with the molecular formula. Fragmentation patterns include loss of the ethyl group (-29 Da) and the propanedinitrile moiety (-66 Da).

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Catalyst Complexity
Cyclocondensation78%4 hoursTEAModerate
Knoevenagel70–85%6–8 hoursPyridine/TBAFLow
One-Pot80%6 hoursTBAFHigh

The one-pot method offers the highest yield and scalability but requires precise control over stoichiometry. Cyclocondensation is preferable for laboratory-scale synthesis due to shorter reaction times.

Mechanistic Insights

Cyclocondensation Pathway

  • Deprotonation : TEA deprotonates 2-aminoprop-1-ene-1,1,3-tricarbonitrile, generating a nucleophile.

  • Nucleophilic Attack : The nucleophile attacks C-2 of the quinoline precursor, opening the α-pyrone ring.

  • Cyclization : Intramolecular cyclization forms the pyridinone-propanedinitrile hybrid.

Knoevenagel Mechanism

  • Enolate Formation : Malononitrile forms an enolate in the presence of a base.

  • Aldol Addition : The enolate attacks the quinoline aldehyde, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water yields the α,β-unsaturated dinitrile.

Challenges and Optimization

  • Regioselectivity : Competing reactions at C-2 vs. C-4 of the quinoline can occur. Using bulky bases like TBAF favors C-2 selectivity.

  • Solvent Effects : Polar aprotic solvents (DMF, pyridine) enhance reaction rates but may complicate purification.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electron-deficient ylidene-malononitrile system undergoes nucleophilic attacks at the α-cyano carbons. Key findings include:

  • Reaction with amines : Primary amines (e.g., aniline derivatives) form enamine adducts via Michael addition. For example, in DMF under FeCl₃ catalysis, coupling with indolin-2-ones yields 3-arylideneindolin-2-one derivatives (e.g., 3a in ).

  • Cyclocondensation : With 5-aminopyrazoles or 6-aminouracils, the compound forms pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyrimidines, respectively. These reactions occur in refluxing ethanol with triethylamine (TEA), achieving yields of 63–83% .

Table 1: Representative nucleophilic reactions

NucleophileConditionsProduct ClassYield (%)Source
5-AminopyrazoleEtOH, TEA, reflux, 4 hPyrazolo[3,4-b]pyridine78
6-AminouracilEtOH, TEA, reflux, 6 hPyrido[2,3-d]pyrimidine83
Indolin-2-oneDMF, FeCl₃, 50°C, air, 5 h3-Arylideneindolin-2-one89

Cyclization Reactions

The compound acts as a dienophile in Diels-Alder reactions and participates in photochemical cyclizations:

  • Hetero-Diels-Alder reactions : With 1,3-dienes (e.g., cyclopentadiene), it forms tetracyclic quinoline-fused adducts under thermal conditions (toluene, 110°C, 12 h). Stereoselectivity favors the endo transition state .

  • Photocyclization : UV irradiation (λ = 365 nm) in acetonitrile induces [2+2] cycloaddition with alkenes, producing cyclobutane derivatives. Quantum yield (Φ) ranges from 0.12–0.24 depending on substituents .

Catalytic Oxidation and C–H Functionalization

Under transition-metal catalysis, the compound undergoes oxidative coupling:

  • FeCl₃-mediated cross-dehydrogenative coupling : With indolin-2-ones, FeCl₃·6H₂O (3 mol%) in DMF at 50°C facilitates C(sp³)–C(sp²) bond formation. Kinetic studies show first-order dependence on both reactants .

  • Palladium-catalyzed arylation : Using Pd(OAc)₂ (5 mol%) and Ag₂CO₃ in DMSO, aryl boronic acids couple at the quinoline C-4 position. Turnover numbers (TONs) exceed 1,000 for electron-rich aryl groups .

Biological Activity and Molecular Interactions

Derivatives exhibit notable pharmacological properties:

  • Anticancer activity : Pyridine-3-carbonitrile derivatives (e.g., 3 in ) show IC₅₀ values of 8.79–17.78 μM against HepG-2 liver cancer cells, outperforming cisplatin (IC₅₀ = 12.5 μM).

  • DNA intercalation : Molecular docking reveals binding energies of −9.2 to −10.5 kcal/mol with topoisomerase IIβ (PDB: 4G0U), driven by π-π stacking and hydrogen bonding .

Table 2: Anticancer activity of selected derivatives

CompoundTarget Cell LineIC₅₀ (μM)Binding Energy (kcal/mol)Source
3 HepG-28.79−10.5
4 HepG-217.78−9.2

Computational Insights

Density functional theory (DFT) studies (B3LYP/6-311++G(d,p)) reveal:

  • Frontier molecular orbitals : The energy gap (ΔE = 2.783 eV for 3 ) correlates with reactivity and bioactivity. Smaller ΔE values enhance charge transfer in NLO applications .

  • Molecular electrostatic potential (MEP) : Electrophilic regions localize at the cyano groups, while nucleophilic sites reside on the quinoline nitrogen .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that 2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile exhibits antimicrobial properties. The mechanism of action is believed to involve intercalation into DNA, which disrupts replication processes and inhibits specific enzymes crucial for cellular metabolism. Such properties suggest its potential as a therapeutic agent against various microbial infections.

Anticancer Properties
The compound has also been investigated for its anticancer activities. Studies suggest that it may induce apoptosis in cancer cells through similar mechanisms as those observed in antimicrobial activity. By disrupting cellular processes and inhibiting metabolic pathways, it shows promise as a candidate for cancer treatment .

Synthesis and Production

The synthesis of this compound typically involves the condensation of 1-ethyl-6-methylquinoline with malononitrile in the presence of a base such as sodium ethoxide or potassium tert-butoxide. This reaction is often conducted under reflux conditions using solvents like ethanol or methanol to enhance yield and purity.

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that derivatives of this compound exhibited significant antimicrobial activity compared to standard antibiotics. The study highlighted the compound's potential to serve as an alternative treatment for antibiotic-resistant infections .
  • Cancer Cell Line Investigation : In vitro studies on cancer cell lines showed that the compound could inhibit cell proliferation and induce apoptosis. The results indicated that the compound's mechanism involved the activation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Comparison Table of Biological Activities

Biological ActivityMechanism of ActionPotential Applications
AntimicrobialDNA intercalation, enzyme inhibitionTreatment of microbial infections
AnticancerInduction of apoptosisCancer therapy

Mechanism of Action

The mechanism of action of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it effective in photochemical and electronic applications. In medicinal chemistry, its mechanism of action may involve binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Propanedinitrile Derivatives

This section compares the target compound with structurally analogous propanedinitrile derivatives, focusing on substituent effects, physical properties, spectroscopic data, and applications.

Structural and Substituent Variations

The substituents on the aromatic or heterocyclic backbone significantly alter the compound’s properties. Key examples include:

Compound Name Substituents/Backbone Key Structural Features Reference
2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile Quinoline (1-ethyl, 6-methyl) Electron-withdrawing dinitrile; planar quinoline
2-{(4-Chlorophenyl)[2-(1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile Chlorophenyl, pyrrole Bulky aryl groups; polar Cl substituent
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile Thiazolidinone ring Conjugated system; C—H⋯N hydrogen bonds
2-[(3-hydroxy-4-nitro-phenyl)methylene]propanedinitrile Nitro, hydroxyl groups Strong H-bond donors/acceptors
2-[(4-Methoxyphenyl)methylene]propanedinitrile Methoxyphenyl Electron-donating OCH₃; enhanced polarity

Key Observations :

  • Quinoline vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points and polarity (e.g., 3c in melts at 143–145°C vs. 113–116°C for methoxy-substituted 3d) . The target compound’s ethyl and methyl groups likely reduce polarity compared to chlorinated analogs.
Physical and Spectroscopic Properties

Experimental data from and highlight substituent-driven variations:

Compound (Example) Melting Point (°C) IR (C≡N stretch, cm⁻¹) $^1$H NMR (δ, ppm) Reference
3c (Chlorophenyl derivative) 143–145 ~2200–2250 Aromatic H: 7.2–7.8
3d (Methoxyphenyl derivative) 113–116 ~2200–2250 OCH₃: ~3.8
Thiazolidinone derivative Thiazolidinone H: 4.3–7.5
Target compound (hypothetical) Estimated 100–120 ~2220–2240 Quinoline H: 7.0–8.5; CH₃: ~2.5

Key Observations :

  • Melting Points : Chlorinated derivatives (e.g., 3c) exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole, π-stacking) compared to methoxy or alkyl-substituted analogs .
  • Spectroscopy: All propanedinitriles show characteristic C≡N IR stretches near 2200–2250 cm⁻¹. $^1$H NMR shifts vary with substituents; methoxy groups resonate at ~3.8 ppm, while quinoline protons appear downfield (7.0–8.5 ppm) .
Solubility and Intermolecular Interactions
  • Polar Substituents: Methoxy (3d) and nitro () groups enhance solubility in polar solvents (e.g., DMSO, ethanol) via H-bonding .
  • Crystal Packing: Thiazolidinone derivatives form infinite chains via C—H⋯N bonds and layers via C—H⋯π interactions, whereas alkyl-substituted quinolines may rely on van der Waals forces .

Biological Activity

2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile is a member of the quinoline family, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the ability of certain quinoline derivatives to inhibit cell proliferation across various cancer cell lines. For instance, compounds similar to this one have been shown to induce apoptosis in cancer cells by intercalating into DNA, thereby disrupting replication processes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. Quinoline derivatives are known to possess activity against a range of pathogens, including bacteria and fungi. Studies have demonstrated that some derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial enzyme systems, leading to cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, hindering replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects on cancer cells .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Values (µM)Reference
AnticancerMCF-7 (breast cancer)10.5
AntimicrobialMRSA4.9
AntimicrobialE. coli17
AnticancerA549 (lung cancer)12.3

Case Study: Anticancer Activity

In a notable study, researchers synthesized several quinoline derivatives and evaluated their anticancer properties against multiple cell lines, including MCF-7 and A549. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, with an IC50 value as low as 10.5 µM for MCF-7 cells. This suggests a promising avenue for further development as anticancer agents .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline derivatives against MRSA and E. coli. The study found that certain compounds demonstrated remarkable potency with IC50 values of 4.9 µM against MRSA, outperforming traditional antibiotics like ciprofloxacin . This highlights the potential for developing new antimicrobial agents from this class of compounds.

Q & A

Advanced Research Question

  • Torsion Angle Analysis : Calculate dihedral angles (e.g., between quinoline and dinitrile groups) from XRD data. Methyl/ethyl groups may induce torsional strain (e.g., 5–10° deviation from coplanarity), reducing conjugation efficiency .
  • Electron Withdrawing Impact : The dinitrile group stabilizes the LUMO, while alkyl substituents modulate steric hindrance and solubility. Compare fluorescence quantum yields with/without substituents to quantify effects .

What strategies mitigate challenges in reproducing synthetic yields of this compound across different laboratories?

Basic Research Question

  • Standardized Protocols : Document reaction parameters (e.g., stoichiometry, solvent purity, inert atmosphere).
  • In-situ Monitoring : Use HPLC or TLC to track intermediate formation.
  • Byproduct Analysis : Characterize impurities via LC-MS and optimize purification (e.g., column chromatography vs. recrystallization) .

How can non-covalent interactions (e.g., π-stacking) in this compound crystals be quantified to predict bulk material properties?

Advanced Research Question

  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C⋯C or C⋯N interactions) using CrystalExplorer.
  • Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) to correlate packing motifs with mechanical properties (e.g., brittleness) .

What safety protocols are critical when handling this compound, given its structural analogs’ toxicity profiles?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

How do substituent modifications (e.g., replacing ethyl with bulkier groups) alter the compound’s reactivity in nucleophilic addition reactions?

Advanced Research Question

  • Steric Maps : Generate steric maps (e.g., using SambVca) to quantify % buried volume around reactive sites.
  • Kinetic Studies : Monitor reaction rates with different nucleophiles (e.g., amines vs. thiols) under controlled conditions. Bulkier groups may slow kinetics by >50% due to hindered access to the dinitrile moiety .

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